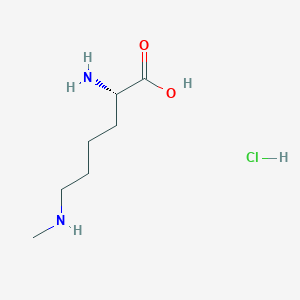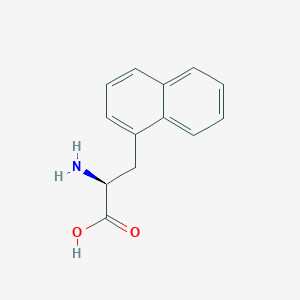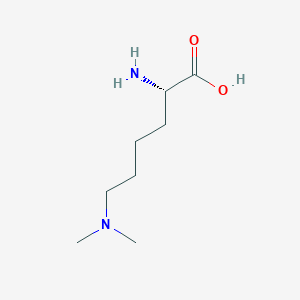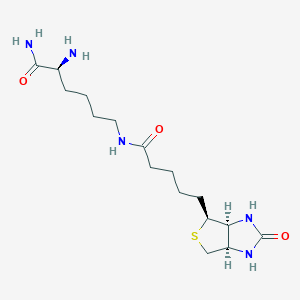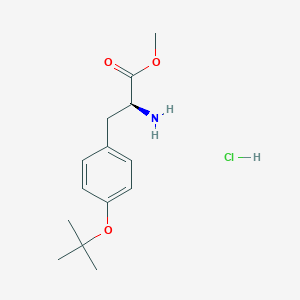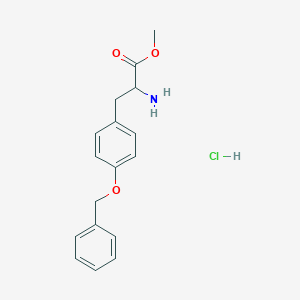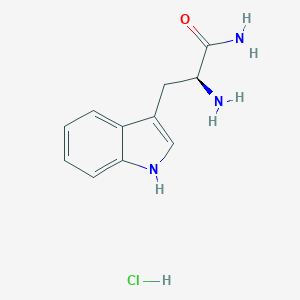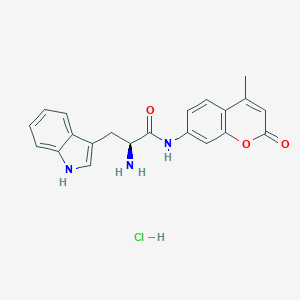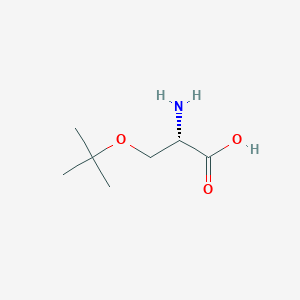
5-tert-Butyl 1-methyl L-glutamate hydrochloride
Overview
Description
5-tert-Butyl 1-methyl L-glutamate hydrochloride is a derivative of glutamic acid .
Synthesis Analysis
This compound is suitable for solution phase peptide synthesis .Molecular Structure Analysis
The linear formula of this compound is (CH3)3COOCCH2CH2CH(NH2)COOCH3. Its molecular weight is 253.72 .Chemical Reactions Analysis
This compound is used in solution phase peptide synthesis . It has been found to have cross-reactivity in certain species, which must be investigated individually for each product .Physical And Chemical Properties Analysis
The molecular weight of this compound is 253.72 g/mol . The physical state at 20 degrees Celsius is solid .Scientific Research Applications
1. NMR Tagging in High-Molecular-Weight Systems
5-tert-Butyl 1-methyl L-glutamate hydrochloride derivatives have found applications in NMR (Nuclear Magnetic Resonance) spectroscopy. In particular, O-tert-Butyltyrosine, an unnatural amino acid that can be incorporated into proteins, presents an outstanding NMR tag. The tert-butyl group from this compound generates a detectable narrow signal in NMR spectra due to rapid bond rotations and the chemical equivalence of the protons of a solvent-exposed tert-butyl group. This property has been exploited in protein research, including the observation of protein symmetries and the measurement of ligand binding affinities, thereby enhancing the precision of NMR studies in high-molecular-weight systems (Chen et al., 2015).
2. Influence on Glutamate Receptor Selectivity
Research has shown that specific analogs of this compound demonstrate selective activation of glutamate receptors, a property significant in neurological studies and drug development. For instance, the substitution of a methyl group with a tert-butyl group in certain glutamate receptor agonists increases their potency and selectivity for the kainate receptor subtype GluR5. This selectivity is thought to arise from the interaction between the bulky tert-butyl group and specific amino acid residues in the receptor. Such findings offer insights into the design of receptor-selective drugs and deepen our understanding of receptor-ligand interactions in the nervous system (Nielsen et al., 2003).
3. Synthesis of Block-Sequence-Specific Polypeptides
Compounds related to this compound have been used in the synthesis of block-sequence-specific polypeptides. These polypeptides, created through the sequential addition of benzyl-l-glutamate and tert-butyl-l-glutamate N-carboxyanhydrides, demonstrate significant potential in the development of novel materials and pharmaceuticals due to their ability to adopt helical secondary structures and their solubility properties. Such advancements in polypeptide synthesis are pivotal for the creation of new biomaterials and therapeutic agents (Lavilla et al., 2016).
Mechanism of Action
Target of Action
H-Glu(OtBu)-OMe.HCl, also known as L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the specific antibodies and proteins that are intended to be conjugated or degraded .
Mode of Action
As a non-cleavable ADC linker, H-Glu(OtBu)-OMe.HCl connects an antibody to a cytotoxic drug . This allows the antibody to direct the drug to a specific target cell, thereby reducing the impact on non-target cells . As a PROTAC linker, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This enables the degradation of the target protein via the intracellular ubiquitin-proteasome system .
Biochemical Pathways
The biochemical pathways affected by H-Glu(OtBu)-OMe.HCl are dependent on the specific antibodies or proteins targeted by the ADCs or PROTACs it helps to form . By directing cytotoxic drugs to specific cells or causing the degradation of specific proteins, it can influence a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of H-Glu(OtBu)-OMeAs a component of adcs or protacs, its pharmacokinetics would be largely determined by the properties of the conjugated antibody or protein and the characteristics of the cytotoxic drug or ligase ligand .
Result of Action
The molecular and cellular effects of H-Glu(OtBu)-OMe.HCl’s action are primarily the result of the cytotoxic action of the ADCs or the protein degradation caused by the PROTACs it forms . These effects can include the death of target cells in the case of ADCs, or the alteration of cellular functions due to the degradation of specific proteins in the case of PROTACs .
Action Environment
The action, efficacy, and stability of H-Glu(OtBu)-OMe.HCl are influenced by various environmental factors. These can include the physiological conditions within the body, such as pH and temperature, as well as the presence of other molecules that can interact with the ADCs or PROTACs
Biochemical Analysis
Biochemical Properties
H-Glu(OtBu)-OMe.HCl is known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage
Molecular Mechanism
The molecular mechanism of action of H-Glu(OtBu)-OMeIt is known to influence the secretion of anabolic hormones and prevent exercise-induced muscle damage
properties
IUPAC Name |
5-O-tert-butyl 1-O-methyl (2S)-2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFPACFSZQWAQF-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211394 | |
| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6234-01-1 | |
| Record name | L-Glutamic acid, 5-(1,1-dimethylethyl) 1-methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6234-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006234011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl 1-methyl L-glutamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




